4-(((2-Fluorophenyl)sulfonyl)methyl)piperidine
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Overview
Description
4-(((2-Fluorophenyl)sulfonyl)methyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activity .
Preparation Methods
The synthesis of 4-(((2-Fluorophenyl)sulfonyl)methyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzene sulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high selectivity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(((2-Fluorophenyl)sulfonyl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Scientific Research Applications
4-(((2-Fluorophenyl)sulfonyl)methyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(((2-Fluorophenyl)sulfonyl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
4-(((2-Fluorophenyl)sulfonyl)methyl)piperidine can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: This compound also contains a piperidine ring and a fluorine atom but differs in its substitution pattern.
Piperazine derivatives: These compounds have a similar piperidine ring structure but contain an additional nitrogen atom, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16FNO2S |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)sulfonylmethyl]piperidine |
InChI |
InChI=1S/C12H16FNO2S/c13-11-3-1-2-4-12(11)17(15,16)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
VCQFYAHPRJFVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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